molecular formula C18H15N3O2 B114850 Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate CAS No. 148332-31-4

Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate

Cat. No. B114850
CAS RN: 148332-31-4
M. Wt: 305.3 g/mol
InChI Key: COUKWHIHLXNYAH-UHFFFAOYSA-N
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Description

Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate is a chemical compound with the molecular formula C18H15N3O2 . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate consists of a pyridine ring attached to two other pyridine rings and an ethyl ester group . The molecular weight of this compound is 305.3 g/mol.

Scientific Research Applications

Light-Emitting and Photovoltaic Materials

Terpyridine-containing π-conjugated polymers have been used in light-emitting and photovoltaic materials . When coordinated with metal ions, terpyridine exhibits immense potential for the synthesis of metallo-supramolecular or metallo-polymer materials .

Opto-Electronic Devices

Supramolecular materials based on metal ion complexes of 2,2’:6’,2’'-terpyridine derivatives have found applications in opto-electronic devices . These materials are used in devices that can convert light to electricity or electricity to light .

Photochemical Molecular Devices

The complexes of 2,2’:6’,2’'-terpyridine derivatives are used for the construction of photochemical molecular devices . These devices can control and utilize the properties of light.

Asymmetric Catalysis

Ethyl 2,2’:6’,2’‘-terpyridine-4’-carboxylate is utilized in the synthesis of chiral derivatives for asymmetric catalysis . Asymmetric catalysis is a process that can produce chiral molecules, which are key in many biological processes.

Oxidation of Alcohols

The complexes of 2,2’:6’,2’'-terpyridine derivatives are employed in the oxidation of alcohols . This is a key process in organic chemistry and industrial applications.

Carbonylation of Aromatic Compounds

These complexes are also used in the carbonylation of aromatic compounds . Carbonylation is a process that introduces a carbonyl group into a molecule.

Oxygen-Binding Molecules

2,2’:6’,2’'-terpyridine derivatives are used as oxygen-binding molecules . These molecules can reversibly bind to oxygen, which is crucial in many biological and industrial processes.

Anti-Fibrotic Activities

Some derivatives of 2,2’:6’,2’'-terpyridine have shown better anti-fibrotic activities than some existing drugs . These compounds inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

properties

IUPAC Name

ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-2-23-18(22)13-11-16(14-7-3-5-9-19-14)21-17(12-13)15-8-4-6-10-20-15/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUKWHIHLXNYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376419
Record name Ethyl [1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate

CAS RN

148332-31-4
Record name Ethyl [1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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